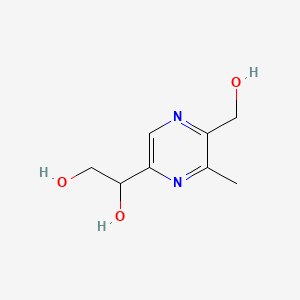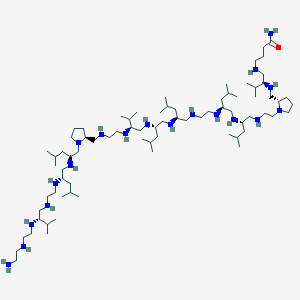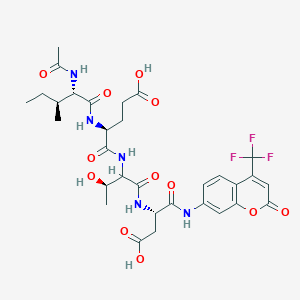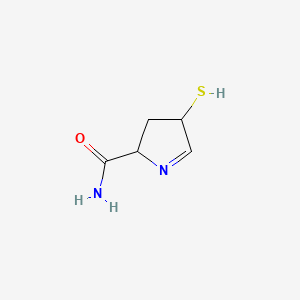
2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide is a chemical compound with the molecular formula C20H28O5 and a molecular weight of 348.43 . It is a type of sesquiterpenoid .
Molecular Structure Analysis
The molecular structure of 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide is consistent with the given molecular formula C20H28O5 . The structure is confirmed by 1H-NMR .. It is recommended to store the compound at -20°C for 3 years and 4°C for 2 years. If the solution is stored at -20°C for more than one month, it should be re-examined to ensure its efficacy .
Wissenschaftliche Forschungsanwendungen
Analysis in Traditional Chinese Medicine
The sesquiterpene lactones, including compounds like 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide, have been analyzed for their presence in traditional Chinese medicine. A study focusing on Eupatorium lindleyanum, commonly used in traditional Chinese medicine, utilized HPLC-PDA-ESI-MS/MS methods for the rapid and accurate identification of these compounds (Yang et al., 2010).
Potential Antitubercular Activity
Research on Senecio chionophilus revealed the isolation of sesquiterpenoids, including a compound structurally similar to 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide. These compounds demonstrated mild antitubercular activity, suggesting potential applications in tuberculosis treatment (Gu et al., 2004).
Cancer Chemopreventive Activity
A study investigating sesquiterpenoids from Tithonia diversifolia identified compounds related to 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide. These sesquiterpenoids exhibited potential as cancer chemopreventive agents, showing antiproliferative activity and cellular differentiation induction in various cancer cell lines (Gu et al., 2002).
Role in Plant Defense Mechanisms
Research on various plant species has revealed the presence of sesquiterpene lactones, structurally similar to 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide, which play a role in the plant's defense mechanisms against insects and pathogens. These findings suggest ecological and agricultural applications (Vera et al., 2008).
Therapeutic Potential in Various Diseases
A comprehensive review of costunolide, a sesquiterpene lactone structurally related to 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide, highlighted its diverse therapeutic potential. The compound exhibits antioxidative, anti-inflammatory, antiallergic, and anticancer properties, influencing various molecular pathways in disease management (Kim & Choi, 2019).
Anti-Cancer Activities and Mechanisms
Another study specifically focused on the anti-cancer activities of costunolide and its mechanisms. The research underscored the potential of this compound in treating various types of cancer, highlighting its ability to cause cell cycle arrest, induce apoptosis, inhibit metastasis and angiogenesis, and reverse multidrug resistance (Lin, Peng, & Su, 2015).
Eigenschaften
IUPAC Name |
(8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h7,10,13,15-18,21H,5-6,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLWUIJEVXJWBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)
